

(S)-Higenamine hydrobromide CAS number and chemical structure

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Compound of Interest

Compound Name: (S)-Higenamine hydrobromide

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(S)-Higenamine Hydrobromide: A Comprehensive Technical Guide

CAS Number: 105990-27-0

(S)-Higenamine hydrobromide, also known as (S)-(-)-Norcoclaurine hydrobromide, is the hydrobromide salt of the naturally occurring chiral benzylisoquinoline alkaloid, (S)-Higenamine. [1][2] With a growing body of research, this compound has garnered significant interest from the scientific community for its diverse pharmacological activities, primarily as a non-selective β -adrenergic receptor agonist and an α 1-adrenergic receptor antagonist. This technical guide provides an in-depth overview of the chemical properties, biological activity, and relevant experimental protocols for (S)-Higenamine hydrobromide, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

(S)-Higenamine is characterized by a tetrahydroisoquinoline core with a chiral center at the C-1 position, substituted with a 4-hydroxybenzyl group. The molecule possesses two hydroxyl groups on the isoquinoline ring at positions 6 and 7. The hydrobromide salt enhances its solubility in polar solvents.[3]

Chemical Name: (1S)-1-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide Molecular Formula: C₁₆H₁₇NO₃·HBr Molecular Weight: 352.22 g/mol



Below is a table summarizing the key physicochemical properties of **(S)-Higenamine hydrobromide**.

Property	Value	Reference
CAS Number	105990-27-0	[1]
Molecular Formula	C16H17NO3·HBr	[1]
Molecular Weight	352.22 g/mol	[1]
Appearance	Off-White to Beige Solid	[4]
Purity	>98% (HPLC)	[2]
Solubility	Soluble in Chloroform, Dichloromethane, DMSO	[4]
Storage	2-8°C, Protected from air and light	[4]

Pharmacological Activity and Mechanism of Action

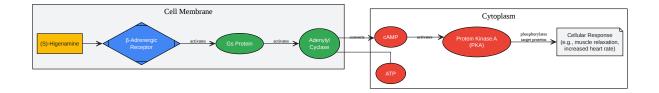
(S)-Higenamine hydrobromide exhibits a complex pharmacological profile, primarily interacting with adrenergic receptors. It functions as a dual agonist for β 1- and β 2-adrenergic receptors and has also been identified as an antagonist of α 1-adrenergic receptors.

β-Adrenergic Receptor Agonism

(S)-Higenamine is a potent, non-selective agonist of both $\beta1$ - and $\beta2$ -adrenergic receptors. This activity is responsible for its observed cardiotonic and bronchodilatory effects. As a $\beta1$ -agonist, it increases heart rate (positive chronotropy) and myocardial contractility (positive inotropy). Its action on $\beta2$ -receptors leads to the relaxation of smooth muscles, such as those in the bronchi.

The primary signaling pathway initiated by β -adrenergic receptor activation is the canonical Gs protein-coupled pathway.





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Canonical β-Adrenergic Receptor Signaling Pathway

Recent studies have also revealed that higenamine can induce β -arrestin-biased signaling through the β 2-adrenergic receptor. This pathway can lead to the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and may contribute to its cardioprotective effects.

α1-Adrenergic Receptor Antagonism

In addition to its β -agonist activity, higenamine has been shown to be a novel antagonist for α 1-adrenergic receptors. It competitively inhibits the binding of α 1-agonists, leading to vasodilation and a potential hypotensive effect. The affinities (pKi) of higenamine for the cloned α 1A-, α 1B-, and α 1D-adrenergic receptors are 6.57, 6.48, and 6.35, respectively, indicating no significant selectivity for the three subtypes.[5]

Quantitative Pharmacological Data

The following table summarizes key quantitative data related to the pharmacological activity of higenamine.



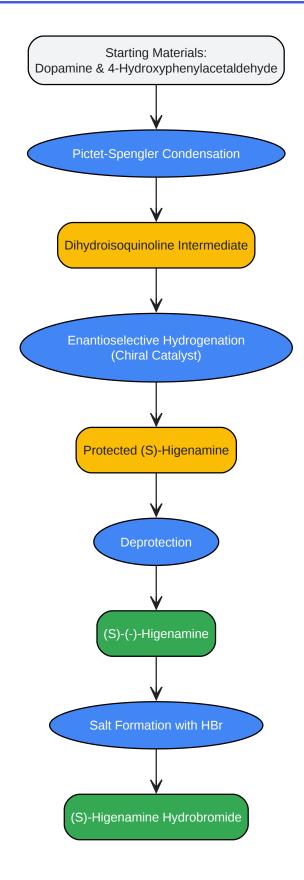
Parameter	Receptor/Syst em	Value	Species	Reference
pKi	α1A-Adrenergic Receptor	6.57	-	[5]
pKi	α1B-Adrenergic Receptor	6.48	-	[5]
pKi	α1D-Adrenergic Receptor	6.35	-	[5]
pA ₂	α1-Adrenergic Receptor	6.86 ± 0.29	Rat	[5]
Terminal Half-life (t½)	Intravenous Bolus	22 min	Rabbit	[6]
Absolute Bioavailability	Oral Administration	~20-22%	Rabbit	[6]
Plasma Protein Binding	Intravenous Infusion	54.8%	Rabbit	[6]

Experimental Protocols Enantioselective Synthesis of (S)-(-)-Higenamine

A detailed enantioselective synthesis of (S)-(-)-higenamine has been reported, with a key step involving the asymmetric hydrogenation of a dihydroisoquinoline intermediate.

Workflow for the Enantioselective Synthesis:





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Enantioselective Synthesis Workflow



A detailed experimental protocol for a similar synthesis is described in the literature, which can be adapted for the synthesis of (S)-(-)-higenamine.[4] The process generally involves the condensation of a dopamine derivative with a 4-hydroxyphenylacetaldehyde derivative to form a dihydroisoquinoline, followed by asymmetric hydrogenation using a chiral catalyst to establish the desired stereochemistry at the C-1 position. The final steps involve the removal of any protecting groups and salt formation with hydrobromic acid.

Radioligand Binding Assay for α1-Adrenergic Receptors

The following is a generalized protocol for a radioligand binding assay to determine the affinity of **(S)-Higenamine hydrobromide** for α 1-adrenergic receptors, based on the methodology described for higenamine.[5]

Materials:

- HEK293A cells transfected with α1A-, α1B-, or α1D-adrenergic receptors
- Membrane preparation buffer (e.g., Tris-HCl with MgCl₂)
- Radioligand: [3H]-prazosin
- Non-specific binding control: Phentolamine
- **(S)-Higenamine hydrobromide** solutions of varying concentrations
- Scintillation cocktail and scintillation counter

Procedure:

- Membrane Preparation: Culture and harvest the transfected HEK293A cells. Homogenize
 the cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the
 membrane pellet in the assay buffer.
- Binding Reaction: In a 96-well plate, combine the cell membrane preparation, [3H]-prazosin, and either buffer (for total binding), a high concentration of phentolamine (for non-specific binding), or varying concentrations of **(S)-Higenamine hydrobromide**.



- Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound and free radioligand. Wash the filters with ice-cold buffer to remove any unbound radioligand.
- Quantification: Place the filter discs in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
- Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the **(S)-Higenamine hydrobromide** concentration and use non-linear regression analysis to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Conclusion

(S)-Higenamine hydrobromide is a pharmacologically active compound with a dual mode of action on the adrenergic system. Its ability to act as both a β -adrenergic agonist and an α 1-adrenergic antagonist makes it a compound of significant interest for further research and potential therapeutic applications. The information and protocols provided in this technical guide offer a solid foundation for scientists and researchers to explore the full potential of this intriguing natural product derivative.

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References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. application.wiley-vch.de [application.wiley-vch.de]



- 4. Enantioselective synthesis of (R)-(+)- and (S)-(-)-higenamine and their analogues with effects on platelet aggregation and experimental animal model of disseminated intravascular coagulation PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of high-dose oral thiamine hydrochloride in healthy subjects | springermedizin.de [springermedizin.de]
- 6. Pharmacokinetics of higenamine in rabbits PubMed [pubmed.ncbi.nlm.nih.gov]
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